![molecular formula C20H14O3 B592919 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one CAS No. 204134-70-3](/img/structure/B592919.png)
9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one
Overview
Description
9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one is an organic compound that is used in various scientific research applications. It is a naturally occurring compound found in plants and is also known as coumarin. It is a white, crystalline solid with a mild sweet odor and is soluble in water and alcohol. Coumarin is important in both biochemical and physiological research due to its ability to interact with various biological systems.
Scientific Research Applications
Synthesis and Chemical Properties
- 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one, a type of phenalenone compound, has been synthesized for research purposes. The synthesis process involves multiple steps starting from simpler compounds like 2-methoxynaphthalene. This process demonstrates the intricate chemistry involved in creating such complex molecules (Ospina et al., 2016).
Biological Systems and Biosynthesis
- Research has been conducted to understand the biosynthesis of phenalenones in biological systems like in vitro root cultures of Anigozanthos preissii. This study helps in understanding the natural synthesis processes of phenalenones, which share structural similarities with 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one (Hidalgo et al., 2015).
Antioxidant Properties
- Certain phenalenone compounds, structurally similar to 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one, have been studied for their radical scavenging and antioxidant properties. These studies contribute to understanding the potential therapeutic applications of phenalenones as antioxidants (Duque et al., 2013).
Antifungal and Antimicrobial Activity
- Phenalenone-type compounds have been investigated for their antifungal and antimicrobial activities. These studies are crucial in exploring the potential of phenalenones in treating fungal infections and other microbial diseases (Otálvaro et al., 2007).
Spectroscopic Analysis and Teaching Tool
- The structural and spectroscopic analysis of phenalenone compounds has been utilized in educational settings to teach advanced chemistry and spectroscopy concepts. This application underlines the significance of these compounds in scientific education (Caes & Jensen, 2008).
Luminescence Studies
- Studies on rare-earth complexes of phenalenone ligands have shown unique luminescence properties when excited with visible light. This opens up possibilities for using phenalenones in materials science and optical applications (Van Deun et al., 2006).
properties
IUPAC Name |
9-(4-hydroxyphenyl)-2-methoxyphenalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c1-23-17-11-14-4-2-3-13-7-10-16(19(18(13)14)20(17)22)12-5-8-15(21)9-6-12/h2-11,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMSSFOVGYLJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC=C(C=C4)O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90782484 | |
Record name | 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90782484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one | |
CAS RN |
204134-70-3 | |
Record name | 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90782484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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